molecular formula C14H14N2O2 B5821637 2-methoxy-N-(3-pyridinylmethyl)benzamide

2-methoxy-N-(3-pyridinylmethyl)benzamide

Cat. No.: B5821637
M. Wt: 242.27 g/mol
InChI Key: LLRIBQDWGHKXIN-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl moiety and a 3-pyridinylmethyl substituent on the amide nitrogen. The compound is synthesized via coupling reactions, often employing reagents such as 1,1-carbonyldiimidazole (CDI) or activated acid derivatives (e.g., acid chlorides) with appropriate amines . Key physicochemical properties, such as NMR chemical shifts and HRMS data, are inferred from structurally related benzamides (e.g., δ 55.3 ppm for methoxy in ¹³C NMR and [M+H]+ ≈ 283.1) .

Properties

IUPAC Name

2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-3-2-6-12(13)14(17)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRIBQDWGHKXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 2-methoxy-N-(3-pyridinylmethyl)benzamide with similar compounds, emphasizing substituent effects on molecular weight, lipophilicity (logP), and biological activity:

Compound Name Substituent Molecular Weight logP Biological Activity Synthesis Yield References
This compound 3-Pyridinylmethyl ~270.3* ~2.8† Not reported (inferred kinase modulation) Not reported
2-Methoxy-N-(6-(pyrimidin-2-ylamino)hexyl)benzamide Hexyl-pyrimidine 398.4 Not reported 65%
2-Methoxy-N-(3-phenylpropyl)benzamide (A15) 3-Phenylpropyl 283.3 Not reported Not reported
2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) 4-Methylphenyl 241.3 ~3.1 Reduces LQT phenotype (cardiac activity) Not reported
2-Methoxy-N-(6-methylbenzothiazol-2-yl)benzamide 6-Methylbenzothiazolyl 298.4 4.1 Not reported Not reported
2-Methoxy-N-(sulfamoylanilinoethyl)benzamide Sulfamoylanilinoethyl 393.4 Potential sulfonamide-mediated bioactivity Not reported

*Calculated based on molecular formula (C₁₅H₁₅N₂O₂).
†Estimated using fragment-based methods (e.g., methoxy + pyridine contributions).

Key Observations:
  • Substituent Effects on Lipophilicity : The 3-pyridinylmethyl group likely confers moderate lipophilicity (logP ~2.8), lower than benzothiazole derivatives (logP 4.1) due to the polar pyridine ring . Phenylpropyl (A15) and 4-methylphenyl (2-MMB) groups increase logP compared to pyridinylmethyl.

Toxicity and Solubility

  • Sulfonamide Derivatives: Compounds like 2-methoxy-N-(sulfamoylanilinoethyl)benzamide may exhibit nephrotoxicity risks common to sulfonamides, whereas pyridine-containing variants could have improved solubility in acidic environments .
  • Sodium Salt Forms : Crystalline sodium salts (e.g., ) enhance aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulation.

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